Cas no 1567652-28-1 (4-(2-chloro-6-methoxyphenyl)but-3-en-2-one)

4-(2-Chloro-6-methoxyphenyl)but-3-en-2-one is a versatile intermediate in organic synthesis, characterized by its chloro and methoxy functional groups on the aromatic ring, along with an α,β-unsaturated ketone moiety. This structure enables its use in various reactions, including Michael additions, cyclizations, and cross-coupling processes, making it valuable for constructing complex heterocyclic and pharmaceutical compounds. The electron-withdrawing chloro group enhances reactivity, while the methoxy substituent offers tunable electronic properties. Its stability under standard conditions and compatibility with diverse reagents ensure reliable performance in synthetic applications. This compound is particularly useful in medicinal chemistry for developing bioactive molecules.
4-(2-chloro-6-methoxyphenyl)but-3-en-2-one structure
1567652-28-1 structure
Product name:4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
CAS No:1567652-28-1
MF:C11H11ClO2
MW:210.656842470169
CID:6239639
PubChem ID:104818900

4-(2-chloro-6-methoxyphenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
    • 1567652-28-1
    • EN300-1982257
    • Inchi: 1S/C11H11ClO2/c1-8(13)6-7-9-10(12)4-3-5-11(9)14-2/h3-7H,1-2H3/b7-6+
    • InChI Key: CMIGECZSRNQMFY-VOTSOKGWSA-N
    • SMILES: ClC1=CC=CC(=C1/C=C/C(C)=O)OC

Computed Properties

  • Exact Mass: 210.0447573g/mol
  • Monoisotopic Mass: 210.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 2.6

4-(2-chloro-6-methoxyphenyl)but-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1982257-0.1g
4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
1567652-28-1
0.1g
$490.0 2023-09-16
Enamine
EN300-1982257-1g
4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
1567652-28-1
1g
$557.0 2023-09-16
Enamine
EN300-1982257-1.0g
4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
1567652-28-1
1g
$1057.0 2023-06-03
Enamine
EN300-1982257-5g
4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
1567652-28-1
5g
$1614.0 2023-09-16
Enamine
EN300-1982257-0.25g
4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
1567652-28-1
0.25g
$513.0 2023-09-16
Enamine
EN300-1982257-0.5g
4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
1567652-28-1
0.5g
$535.0 2023-09-16
Enamine
EN300-1982257-10g
4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
1567652-28-1
10g
$2393.0 2023-09-16
Enamine
EN300-1982257-0.05g
4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
1567652-28-1
0.05g
$468.0 2023-09-16
Enamine
EN300-1982257-10.0g
4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
1567652-28-1
10g
$4545.0 2023-06-03
Enamine
EN300-1982257-2.5g
4-(2-chloro-6-methoxyphenyl)but-3-en-2-one
1567652-28-1
2.5g
$1089.0 2023-09-16

Additional information on 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one

Introduction to 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one (CAS No. 1567652-28-1)

4-(2-chloro-6-methoxyphenyl)but-3-en-2-one, identified by its Chemical Abstracts Service (CAS) number 1567652-28-1, is a significant compound in the realm of pharmaceutical chemistry and synthetic organic chemistry. This molecule, featuring a conjugated system with a ketone functional group and an aromatic ring substituted with chloro and methoxy groups, exhibits a unique set of chemical properties that make it valuable in various research applications.

The structural framework of 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one consists of a butenone core connected to a phenyl ring that is further functionalized at the 2-position with a chlorine atom and at the 6-position with a methoxy group. This arrangement imparts both electrophilic and nucleophilic characteristics to the molecule, enabling diverse chemical transformations. The presence of the conjugated double bond system enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures.

In recent years, this compound has garnered attention in the development of novel pharmaceuticals due to its potential bioactivity. The chloro and methoxy substituents on the aromatic ring can modulate electronic properties, influencing interactions with biological targets. Preliminary studies have suggested that derivatives of 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one may exhibit properties relevant to central nervous system (CNS) disorders, anti-inflammatory agents, and even antitumor activities. These findings are particularly intriguing given the increasing demand for structurally diverse compounds in drug discovery pipelines.

The synthesis of 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the condensation of an appropriate ketone with an aromatic aldehyde or ketone under basic conditions, followed by functional group interconversion to introduce the chloro and methoxy substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield, making the synthesis more efficient and scalable.

The compound's stability under various conditions is another critical aspect that contributes to its utility in research. 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one demonstrates reasonable solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran (THF), facilitating its use in solution-phase reactions. Additionally, its stability under inert atmospheres ensures compatibility with sensitive catalytic systems often employed in modern synthetic methodologies.

From a computational chemistry perspective, the electronic structure of 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into its reactivity patterns and potential interaction modes with biological targets. For instance, molecular docking simulations have suggested that this compound may bind effectively to enzymes involved in metabolic pathways relevant to neurological diseases. Such computational predictions serve as valuable starting points for experimental validation.

In industrial applications, 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one is utilized as an intermediate in the production of fine chemicals and specialty materials. Its versatility allows for further derivatization into more complex molecules with tailored properties. For example, it can be transformed into heterocyclic compounds or incorporated into polymers that exhibit specific functionalities. This adaptability underscores its importance as a building block in synthetic chemistry.

The environmental impact of working with 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one is also a consideration in modern research practices. Efforts have been made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. Catalytic methods employing recyclable ligands or photochemical activation have been explored as alternatives to traditional stoichiometric approaches. Such innovations align with broader sustainability goals within the chemical industry.

Future research directions for 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one include exploring its role in medicinal chemistry beyond CNS applications. Investigations into its potential as an intermediate for antiviral or antibacterial agents are underway, leveraging its structural features to modulate target interactions. Additionally, studying its behavior in living systems through biochemical assays could uncover novel mechanisms of action that may inspire new therapeutic strategies.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the understanding and application of 4-(2-chloro-6-methoxyphenyl)but-3-en-2-one. By combining experimental data with computational modeling, researchers can accelerate the discovery process and translate laboratory findings into tangible benefits for society. The compound's multifaceted utility positions it as a cornerstone in ongoing chemical innovation.

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